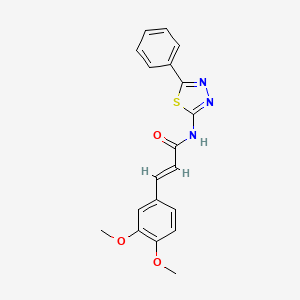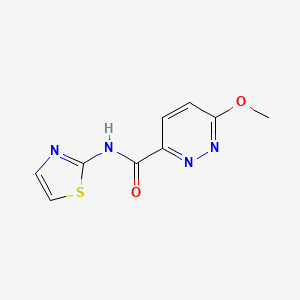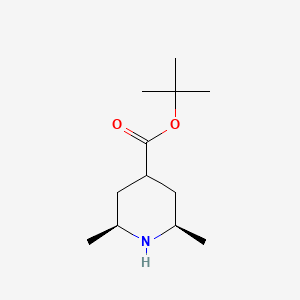
4-((3-Chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a quinoline structure, which is a type of heterocyclic aromatic organic compound. It also contains a chloro-methoxyphenyl group and an amino group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives have been investigated for their corrosion inhibition properties. A computational study explored the adsorption and corrosion inhibition characteristics of novel quinoline derivatives on iron. Quantum chemical calculations and molecular dynamics simulations were utilized to understand their effectiveness as corrosion inhibitors, with findings suggesting that these compounds exhibit promising inhibition efficiencies, which align with experimental results (Erdoğan et al., 2017). Additionally, another study focused on the corrosion mitigation effect of specific quinoline derivatives on mild steel in acidic media, showing high inhibition efficiency and suggesting adsorption as the primary mechanism of action (Singh, Srivastava, & Quraishi, 2016).
Antimicrobial Applications
Quinoline derivatives have also been synthesized with the aim of exploring their antimicrobial activity. For example, one study reported the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives and investigated their reactivity and antimicrobial activity, suggesting some of these compounds show promising biological activity (Elkholy & Morsy, 2006). Another research effort synthesized new pyran derivatives based on 8-hydroxyquinoline, evaluating their in vitro antimicrobial activity against various bacterial strains, with results indicating significant antibacterial potential (Rbaa et al., 2019).
Synthesis and Chemical Reactivity
Several studies have been dedicated to the synthesis of quinoline derivatives and their subsequent reactivity towards various agents. One such investigation involved the synthesis of 2-amino-4-arylquinoline-3-carbonitriles and their evaluation as corrosion inhibitors, demonstrating not only their synthetic accessibility but also their practical applications in corrosion inhibition (Verma et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-chloro-4-methoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O.ClH/c1-3-12-4-6-17-15(8-12)19(13(10-21)11-22-17)23-14-5-7-18(24-2)16(20)9-14;/h4-9,11H,3H2,1-2H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOFTPYDTPRNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

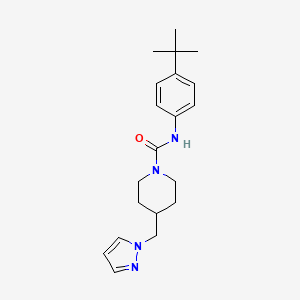
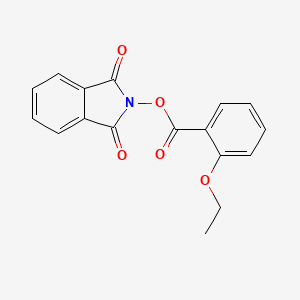
![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)
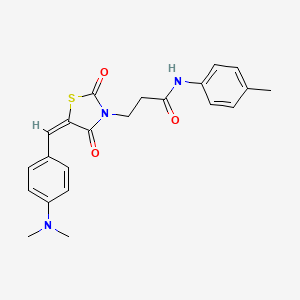
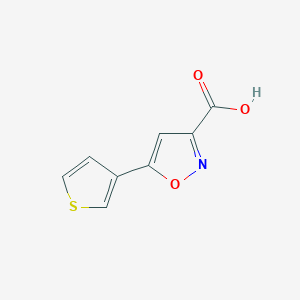
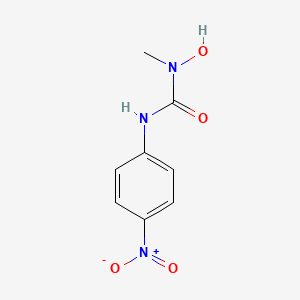

![3-(3-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2578112.png)
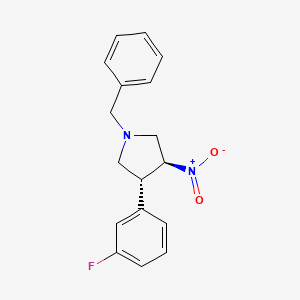
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
